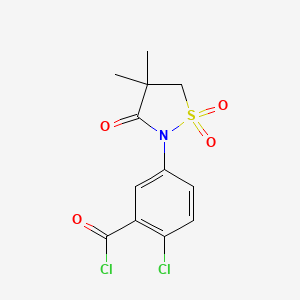

2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

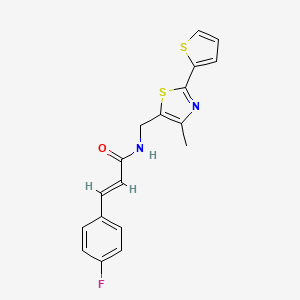

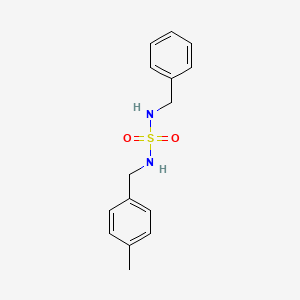

The synthesis pathway for this compound involves the conversion of 2-Chloro-5-(4,4-dimethyl-1,3-thiazolidin-2-yl)benzoic acid to the corresponding acid chloride using thionyl chloride. The reaction involves adding TEA (1.2 equiv) and thionyl chloride (1.2 equiv) dropwise at 0°C to a solution of 2-Chloro-5-(4,4-dimethyl-1,3-thiazolidin-2-yl)benzoic acid (1 equiv) in DMF.Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazolidine ring attached to a benzoyl chloride group. The InChI Key for this compound is YNKFWGKAAVYVLM-UHFFFAOYSA-N.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The compound has been investigated for its synthesis and reactivity, particularly in the formation of novel ring systems and structural analogs of saccharin. For instance, 2-(Chlorodimethylsilyl)benzoyl chloride, a compound with a similar structure, has been studied for its reaction with amines and alcohols, leading to the discovery of new ring systems such as 1-silaisoindoline and 3-silaisoindolenine (Wannagat & Schrader, 1988).

Heterocyclic Compound Synthesis

- Research has demonstrated the use of related compounds in the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing their potential in pharmacological applications due to their antibacterial and antifungal activities (Mistry & Desai, 2006).

Corrosion Inhibition

- Thiazolidine derivatives, akin to the structure of the specified compound, have been evaluated for their efficacy as corrosion inhibitors for steel in hydrochloric acid, indicating the compound's potential application in industrial maintenance and protection (Yadav, Sharma, & Kumar, 2015).

Antimicrobial Activity

- Benzoyl chloride-substituted 2,4-thiazolidinedione derivatives, which share a similar chemical framework, have shown promising in vitro antibacterial and antituberculosis activities, underscoring the potential of these compounds in developing new antimicrobial agents (Parekh, Juddhawala, & Rawal, 2013).

Catalysis and Organic Synthesis

- Compounds related to "2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride" have been utilized as catalysts or intermediates in organic synthesis, illustrating their versatility in facilitating chemical reactions and synthesizing valuable organic compounds (Yadav, Asthana, & Kamble, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

, suggesting potential targets could be enzymes or receptors that interact with these groups.

Mode of Action

. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

, indicating that it might affect pathways involving these types of compounds.

Action Environment

, suggesting that the compound’s action might be influenced by the presence of acids.

Propiedades

IUPAC Name |

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO4S/c1-12(2)6-20(18,19)15(11(12)17)7-3-4-9(13)8(5-7)10(14)16/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFWGKAAVYVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)

![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)

![5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one](/img/structure/B2925781.png)

![4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2925784.png)

![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2925786.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)

![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)